molecular formula C15H18O2 B14299346 8-(4-Methoxyphenyl)cyclooct-4-en-1-one CAS No. 123558-09-8

8-(4-Methoxyphenyl)cyclooct-4-en-1-one

Cat. No.: B14299346
CAS No.: 123558-09-8
M. Wt: 230.30 g/mol
InChI Key: QAYVRRRSOWOIMN-UHFFFAOYSA-N
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Description

8-(4-Methoxyphenyl)cyclooct-4-en-1-one is an organic compound with the molecular formula C15H18O2 It is characterized by a cyclooctene ring substituted with a 4-methoxyphenyl group at the 8th position and a ketone functional group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxyphenyl)cyclooct-4-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation reaction, where a cyclooctene derivative reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-Methoxyphenyl)cyclooct-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of 8-(4-carboxyphenyl)cyclooct-4-en-1-one.

    Reduction: Formation of 8-(4-methoxyphenyl)cyclooct-4-en-1-ol.

    Substitution: Formation of 8-(4-hydroxyphenyl)cyclooct-4-en-1-one or other substituted derivatives.

Scientific Research Applications

8-(4-Methoxyphenyl)cyclooct-4-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 8-(4-Methoxyphenyl)cyclooct-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. The methoxy group and ketone functional group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclooct-4-en-1-one: Lacks the 4-methoxyphenyl group, making it less complex and potentially less active in certain applications.

    4-Methoxybenzoyl chloride: Used as a precursor in the synthesis of 8-(4-Methoxyphenyl)cyclooct-4-en-1-one.

    8-(4-Hydroxyphenyl)cyclooct-4-en-1-one: A derivative where the methoxy group is replaced with a hydroxyl group, potentially altering its reactivity and biological activity.

Uniqueness

This compound is unique due to its combination of a cyclooctene ring and a 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and a potential lead compound for drug development.

Properties

CAS No.

123558-09-8

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

8-(4-methoxyphenyl)cyclooct-4-en-1-one

InChI

InChI=1S/C15H18O2/c1-17-13-10-8-12(9-11-13)14-6-4-2-3-5-7-15(14)16/h2-3,8-11,14H,4-7H2,1H3

InChI Key

QAYVRRRSOWOIMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCC=CCCC2=O

Origin of Product

United States

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